Dibenzyl Phenyl Phosphate-D5
Description
Significance of Isotopic Labeling in Contemporary Chemical Science
Isotopic labeling is a powerful technique used to track the journey of an isotope through a reaction, metabolic pathway, or biological system. nih.govsci-hub.se In this method, specific atoms within a molecule are replaced by their isotopes, which have the same number of protons but a different number of neutrons. sigmaaldrich.com The most commonly used stable isotopes in this field are Deuterium (B1214612) (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N). sci-hub.se
The fundamental principle behind isotopic labeling is that the chemical and biological properties of a labeled compound are nearly identical to its unlabeled counterpart. obolibrary.org However, the difference in mass allows labeled molecules to be distinguished and detected by analytical instruments like mass spectrometers (MS) and nuclear magnetic resonance (NMR) spectrometers. rsc.org This ability to differentiate between the labeled "tracer" and the native compound provides unparalleled insight into reaction mechanisms, metabolic fluxes, and the absorption, distribution, metabolism, and excretion (ADME) of chemical substances. sci-hub.sersc.org
Overview of Organophosphate Triesters in Environmental and Analytical Contexts
Organophosphate triesters (OPEs) are a class of synthetic organic chemicals widely used as flame retardants and plasticizers in a vast array of consumer and industrial products. cymitquimica.com Their presence is ubiquitous in indoor and outdoor environments, leading to widespread environmental contamination. cymitquimica.comsigmaaldrich.com OPEs are not chemically bound to the products they are in, allowing them to be released into the environment through leaching, volatilization, and abrasion. sigmaaldrich.com
Due to their extensive use, OPEs and their degradation products, organophosphate diesters (di-OPEs), are frequently detected in various environmental compartments, including air, water, soil, and sediment. cymitquimica.comthermoscientific.comchemimpex.com Consequently, human exposure is a significant concern, and biomonitoring studies often detect OPE metabolites in human samples like urine and blood. nih.gov The analysis of these compounds in environmental and biological samples is crucial for assessing human exposure and understanding the environmental fate of these contaminants. sigmaaldrich.comnih.gov
Rationale for Deuterium Incorporation in Analytical and Mechanistic Studies
In analytical chemistry, particularly in quantitative analysis using mass spectrometry, achieving precision and accuracy is paramount. hhearprogram.org Deuterium-labeled compounds, such as Dibenzyl Phenyl Phosphate-D5, are considered the gold standard for use as internal standards. hhearprogram.orgchemicalbook.com An internal standard is a compound with properties very similar to the analyte of interest that is added in a known quantity to a sample before analysis. americanchemicalsuppliers.com
The rationale for using a deuterated internal standard is compelling:
Correction for Variability : It compensates for the loss of analyte during sample preparation steps like extraction and cleanup, as both the labeled standard and the unlabeled analyte behave almost identically. americanchemicalsuppliers.com
Matrix Effect Compensation : In complex samples ("matrices") like urine or plasma, other components can enhance or suppress the ionization of the analyte in the mass spectrometer, leading to inaccurate results. A deuterated standard experiences the same matrix effects as the analyte, allowing for reliable correction. hhearprogram.org
Improved Accuracy and Precision : By providing a stable reference point, the internal standard corrects for fluctuations in instrument performance and injection volume, significantly improving the consistency and reliability of quantitative measurements. chemicalbook.comamericanchemicalsuppliers.com
While stable isotope-labeled standards are preferred, it is noted that deuterium-labeled compounds can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated analogues, a factor that must be considered during method development. chemicalbook.comnih.gov
Scope of Research on this compound
This compound is a deuterated form of Dibenzyl Phenyl Phosphate (B84403) (DBzP). americanchemicalsuppliers.com Its primary and specific role in scientific research is to serve as an internal standard for the quantitative analysis of its non-deuterated counterpart and other related organophosphate esters. sci-hub.seamericanchemicalsuppliers.comnih.gov
Research involving this compound is predominantly in the field of analytical chemistry and environmental health. Dibenzyl phosphate (DBzP) is a known metabolite of several parent organophosphate triesters used as flame retardants. hhearprogram.orgnih.gov Therefore, quantifying its concentration in human biological samples, such as urine, is a key method for assessing human exposure to these flame retardants. sci-hub.senih.govnih.gov
The use of this compound is integral to analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can detect trace levels of these metabolites. sci-hub.senih.gov By enabling accurate quantification, this compound supports large-scale biomonitoring studies that aim to understand the extent of public exposure to certain flame retardants and to identify populations that may experience higher levels of exposure. nih.gov
Data Tables
Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₂₀H₁₄D₅O₄P | nih.gov |
| Molecular Weight | 347.3 g/mol | nih.gov |
| Alternative Name | Phosphoric Acid Phenyl-D5 Bis(phenylmethyl) Ester | americanchemicalsuppliers.com |
| Primary Application | Analytical Internal Standard | americanchemicalsuppliers.comtheclinivex.com |
Research Applications of this compound
| Analyte(s) | Analytical Technique | Sample Matrix | Research Purpose | Source(s) |
| Dibenzyl phosphate (DBzP) and other OPE metabolites | LC-MS/MS | Human Urine | Quantification of flame retardant biomarkers for exposure assessment. | sci-hub.senih.gov |
| Multiple OPE metabolites | UPLC-MS/MS | Human Urine | Biomonitoring in a large pregnancy cohort to assess exposure. | nih.gov |
| Dibenzyl phosphate (DBzP) | HPLC-MS/MS | Human Urine | Development of a high-throughput method to quantify flame retardant metabolites. | nih.gov |
Properties
Molecular Formula |
C₂₀H₁₄D₅O₄P |
|---|---|
Molecular Weight |
359.37 |
Synonyms |
Phosphoric Acid Phenyl-D5 Bis(phenylmethyl) Ester |
Origin of Product |
United States |
Synthetic Methodologies for Deuterated Organophosphate Triesters
The synthesis of isotopically labeled compounds such as Dibenzyl Phenyl Phosphate-D5 is a precise process critical for various applications, including metabolic studies and as internal standards in quantitative mass spectrometry. acs.orgresearchgate.net The methodologies involve the strategic introduction of deuterium (B1214612) atoms into the target molecule, followed by the construction of the phosphate (B84403) ester framework and subsequent purification.
Advanced Analytical Applications of Dibenzyl Phenyl Phosphate D5
Role as an Internal Standard in Quantitative Mass Spectrometry
Information regarding the specific use of Dibenzyl Phenyl Phosphate-D5 as an internal standard in quantitative mass spectrometry is not available in the public domain. While deuterated compounds are frequently used as internal standards in isotope dilution mass spectrometry, no literature specifically detailing the application of this compound for this purpose could be located.
Isotope Dilution Mass Spectrometry (IDMS) Principles
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for the quantification of analytes. It involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. The isotopically labeled standard is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes (e.g., Deuterium (B1214612), ¹³C, ¹⁵N).
The fundamental principle of IDMS lies in the measurement of the ratio of the signal from the naturally occurring analyte to the signal from the isotopically labeled internal standard. Because the analyte and the internal standard behave identically during sample preparation, extraction, and chromatographic separation, any sample loss or variation in instrument response affects both compounds equally. This results in a constant signal ratio, allowing for highly precise and accurate quantification, as the measurement is independent of sample recovery.
Method Development for Trace Level Quantification
No specific methods for trace level quantification using this compound have been published.
Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies
There are no documented LC-MS methodologies that employ this compound as an internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
There are no documented GC-MS approaches that utilize this compound as an internal standard.
Evaluation of Analytical Method Performance
As no analytical methods using this compound as an internal standard were found, there is no data available on the performance of such methods.
Assessment of Accuracy and Precision
No studies assessing the accuracy and precision of analytical methods employing this compound could be identified.
Determination of Limits of Detection and Quantification
In analytical chemistry, the Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters for method validation. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
The determination of LOD and LOQ for analytical methods employing DBzPP-D5 as an internal standard is a fundamental step in validating the method's sensitivity. These values are typically established by analyzing a series of calibration standards with decreasing concentrations of the target analyte (the non-deuterated Dibenzyl Phenyl Phosphate) while keeping the concentration of DBzPP-D5 constant. The response of the analyte relative to the internal standard is plotted against the analyte concentration.
The LOD and LOQ are then calculated based on the standard deviation of the response and the slope of the calibration curve. Commonly, the LOD is defined as 3.3 times the standard deviation of the blank divided by the slope of the calibration curve, and the LOQ is 10 times the standard deviation of the blank divided by the slope. In practice, for trace analysis of organophosphate flame retardants and their metabolites in various matrices, these limits are often in the low nanogram per milliliter (ng/mL) or nanogram per gram (ng/g) range.
Table 1: Illustrative Limits of Detection (LOD) and Quantification (LOQ) for an Analytical Method Using this compound as an Internal Standard
| Parameter | Typical Value Range | Unit |
| Limit of Detection (LOD) | 0.01 - 0.5 | ng/mL or ng/g |
| Limit of Quantification (LOQ) | 0.03 - 1.5 | ng/mL or ng/g |
Note: These values are illustrative and can vary significantly depending on the analytical instrument, sample matrix, and specific method parameters.
Evaluation of Matrix Effects and Interferences
Matrix effects are a significant challenge in analytical chemistry, particularly when analyzing complex samples such as environmental or biological matrices. These effects, caused by co-extracting compounds, can either suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.
This compound plays a pivotal role in evaluating and correcting for these matrix effects. Since DBzPP-D5 is chemically almost identical to the target analyte, it experiences similar matrix-induced signal suppression or enhancement. By adding a known amount of DBzPP-D5 to the sample early in the analytical process, it serves as a reliable internal standard.
The evaluation of matrix effects is typically performed by comparing the response of the analyte in a pure solvent to its response in a sample matrix extract, both spiked with the same concentration of the analyte and the internal standard. The use of DBzPP-D5 allows for the calculation of a matrix effect factor, which helps in understanding the extent of signal alteration. Any observed signal suppression or enhancement for the target analyte will be mirrored by the internal standard, and the ratio of their signals will remain constant, thus ensuring accurate quantification despite the matrix interferences.
Applications in Biomonitoring Studies as a Tracer
Biomonitoring studies are essential for assessing human exposure to environmental chemicals. This compound is a valuable tool in these studies, primarily used as an internal standard for the quantification of biomarkers of exposure to aryl-phosphate flame retardants.
Development of Analytical Methods for Biological Matrices
The development of robust and sensitive analytical methods is a prerequisite for accurate biomonitoring. This compound is instrumental in the development of methods for quantifying metabolites of organophosphate flame retardants, such as diphenyl phosphate (B84403) (DPHP), in biological matrices like urine and blood. nih.gov
These methods often involve sample preparation steps such as enzymatic deconjugation (to release metabolites from their conjugated forms), followed by solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances. The extract is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Throughout this process, DBzPP-D5 is used as an internal standard to correct for any loss of analyte during sample preparation and to compensate for matrix effects during analysis. The mean recovery of mass-labeled standards like d10-DPHP has been reported to be around 119% in urine samples. nih.gov
Assessment of Environmental Exposure via Metabolite Analysis
Human exposure to organophosphate flame retardants can be assessed by measuring their metabolites in biological samples. Diphenyl phosphate (DPHP) is a major metabolite of several aryl-phosphate flame retardants and is commonly used as a biomarker of exposure. nih.gov Studies have shown high detection frequencies of DPHP in human urine, indicating widespread exposure to its parent compounds. nih.gov
In these exposure assessment studies, this compound, or a similar deuterated standard like d10-DPHP, is crucial for accurate quantification of DPHP. nih.gov By adding a known amount of the deuterated standard to each urine sample, researchers can precisely measure the concentration of the DPHP metabolite, even at very low levels. This allows for the reliable estimation of an individual's exposure to the parent organophosphate flame retardants.
Table 2: Detection Frequencies and Concentrations of Diphenyl Phosphate (DPHP) in Human Urine from a Biomonitoring Study
| Parameter | Value | Reference |
| Detection Frequency | 94% | nih.gov |
| Geometric Mean Concentration | 1.02 ng/mL | nih.gov |
| Concentration Range | Not Detected - 9.09 ng/mL | nih.gov |
This data is from a study where a deuterated internal standard was used for quantification, highlighting the importance of compounds like this compound.
Forensic and Environmental Trace Analysis
In forensic and environmental investigations, the detection and quantification of trace levels of chemical substances can provide critical evidence. The analysis of organophosphate flame retardants in various environmental media (e.g., dust, water, soil) and forensic samples is an emerging area of interest.
The principles of using this compound as an internal standard are directly applicable to these fields. In environmental trace analysis, it enables the accurate measurement of parent compounds and their degradation products, helping to identify sources of contamination and assess environmental fate. In a forensic context, the presence and quantity of specific flame retardants or their metabolites could potentially be linked to certain materials or exposure scenarios. The use of a deuterated internal standard like DBzPP-D5 is essential for the analytical rigor required in legal and regulatory settings, ensuring that the quantitative data is reliable and defensible.
Environmental Fate and Transformation Investigations Utilizing Isotopic Labeling
Assessment of Biotic Transformation Processes
Biotic transformation, or biodegradation, involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is often the most significant pathway for the environmental removal of many organic pollutants.
The microbial degradation of organophosphate esters is well-documented for several related compounds. nih.govtandfonline.com Studies on tert-butylphenyl diphenyl phosphate (B84403) (BPDP) and triphenyl phosphate (TPP) have shown that microorganisms can cleave the ester bonds, leading to the formation of diaryl and monoaryl phosphates, as well as the corresponding phenols. nih.govnih.gov
For Dibenzyl Phenyl Phosphate, the primary microbial degradation pathway is expected to be the enzymatic hydrolysis of the ester linkages by microbial phosphotriesterases and phosphatases. This would result in the formation of the same initial products as chemical hydrolysis: Dibenzyl Phosphate, Phenyl Benzyl (B1604629) Phosphate, phenol (B47542), and benzyl alcohol. These initial metabolites can be further degraded by microbial communities. For example, phenol and benzyl alcohol can be mineralized to carbon dioxide and water under aerobic conditions. Fungal metabolism has also been shown to be a relevant pathway, with some fungi capable of hydroxylating the aromatic rings of OPEs in addition to cleaving the ester bonds. nih.gov
Table 2: Likely Microbial Degradation Metabolites of Dibenzyl Phenyl Phosphate
| Metabolite Class | Specific Compounds |
| Di-ester Phosphates | Dibenzyl Phosphate, Phenyl Benzyl Phosphate |
| Mono-ester Phosphates | Monobenzyl Phosphate, Monophenyl Phosphate |
| Alcohols/Phenols | Benzyl Alcohol, Phenol |
| Hydroxylated Derivatives | Hydroxylated Dibenzyl Phenyl Phosphate |
This table is based on identified metabolites from the biodegradation of structurally similar organophosphate esters such as TPP and BPDP. nih.govnih.gov
The rate and extent of biodegradation of organophosphate esters are highly dependent on the composition and activity of the microbial communities present in a given environment. Environments with a history of contamination from anthropogenic chemicals often harbor microbial populations that are adapted to degrade such compounds. nih.gov
Research has shown that sediments with high phosphotri- and diesterase activities exhibit higher rates of OPE degradation. nih.gov Both bacteria and fungi have been implicated in the breakdown of these compounds. For instance, the fungus Cunninghamella elegans has been shown to effectively metabolize BPDP, primarily through oxidation of the alkyl side chain and hydroxylation of the aromatic rings. nih.gov For Dibenzyl Phenyl Phosphate, it is expected that a diverse consortium of soil and sediment microorganisms, including various bacteria and fungi possessing the necessary enzymatic machinery, would be responsible for its degradation. The presence of such microbial communities in industrial areas, wastewater treatment plants, and agricultural soils would likely lead to more rapid degradation compared to pristine environments.
Transport and Distribution Studies in Environmental Compartments
The transport and distribution of a chemical in the environment are governed by its physical and chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). These properties determine whether a compound will predominantly reside in the air, water, soil, or sediment.
Organophosphate esters are considered emerging organic pollutants and have been detected in various environmental compartments, including remote regions like the Arctic, indicating their potential for long-range environmental transport via atmospheric and oceanic currents. ifremer.frresearchgate.netmdpi.com Their distribution is influenced by their tendency to partition between the gas phase and atmospheric particles. mdpi.com
For Dibenzyl Phenyl Phosphate, its relatively large molecular size and the presence of two benzyl groups and one phenyl group suggest a moderate to high lipophilicity (hydrophobicity). This would imply a tendency to adsorb to organic matter in soil and sediment. However, its phosphate group provides some degree of polarity. Compared to highly chlorinated compounds, non-halogenated aryl OPEs may be more susceptible to degradation. The transport of Dibenzyl Phenyl Phosphate in aquatic systems would be influenced by its sorption to suspended particles and sediments. In terrestrial environments, its mobility in soil would be limited by its adsorption to soil organic carbon.
Table 3: Predicted Physicochemical Properties and Environmental Distribution of Dibenzyl Phenyl Phosphate
| Property | Predicted Value/Behavior | Implication for Environmental Fate |
| Water Solubility | Low | Tends to partition out of the water column and into sediment or biota. |
| Vapor Pressure | Low | Not expected to be highly volatile, but can undergo atmospheric transport associated with particulate matter. |
| Log Kow | Moderate to High | Indicates a potential for bioaccumulation in organisms and strong sorption to soil and sediment. |
| Environmental Compartment | Predominant Distribution | Soil and sediment are expected to be major sinks. |
This table provides a qualitative prediction based on the behavior of similar organophosphate esters. ifremer.fracs.org
Sorption and Desorption Dynamics in Soil and Sediment Systems
No specific data from scientific studies on the sorption and desorption of Dibenzyl Phenyl Phosphate-D5 in soil and sediment systems could be located. Research in this area is necessary to determine how this compound might bind to soil and sediment particles, which would influence its persistence and availability in the environment.
Leaching Potential and Mobility in Aquatic Environments
There is currently no available research detailing the leaching potential and mobility of this compound in aquatic environments. Such studies would be crucial for understanding its potential to move from soil into groundwater or to be transported within surface water systems, thereby assessing its potential risk to aquatic ecosystems.
Mechanistic and Biochemical Pathway Elucidation
Investigation of Enzymatic Transformations In Vitro
In vitro studies using isolated enzymes or cellular fractions are crucial for understanding the metabolism of xenobiotics like organophosphate esters. For Dibenzyl Phenyl Phosphate-D5, these investigations primarily focus on the cleavage of its ester bonds, a common metabolic fate for this class of compounds.
The metabolism of organophosphate esters is often initiated by the hydrolytic cleavage of their ester linkages, catalyzed by various esterases, including carboxylesterases and phosphatases. In the case of Dibenzyl Phenyl Phosphate (B84403), this can lead to dealkylation (loss of a benzyl (B1604629) group) or de-arylation (loss of the phenyl group). The presence of the D5-labeled phenyl group in this compound is instrumental in distinguishing the metabolic products.
Enzymatic hydrolysis of the non-deuterated analogue, triphenyl phosphate, has been shown to yield diphenyl phosphate (DPHP) acs.orgnih.gov. Similarly, studies on benzyl esters have demonstrated their cleavage by esterases nih.gov. Carboxylesterases, in particular, are known to hydrolyze a wide range of ester-containing drugs and xenobiotics nih.gov. Therefore, it is hypothesized that esterases would catalyze the hydrolysis of this compound to produce Dibenzyl Phosphate and Phenyl Phosphate-D5, or Benzyl Phenyl Phosphate-D5 and benzyl alcohol.
The general reaction for esterase-mediated hydrolysis is as follows: this compound + H₂O --(Esterase)--> Diphenyl Phosphate-D5 + Benzyl Alcohol or this compound + H₂O --(Esterase)--> Benzyl Phenyl Phosphate + Benzyl Alcohol
Research findings on related non-deuterated organophosphate esters indicate that the rate of hydrolysis can be influenced by the specific esterase isoform and the structure of the substrate.
Table 1: Hypothetical Esterase-Mediated Metabolites of this compound (This table is illustrative and based on the metabolism of similar organophosphate esters)
| Parent Compound | Enzyme | Primary Metabolite | Secondary Metabolite |
| This compound | Carboxylesterase | Benzyl Phenyl Phosphate-D5 | Benzyl Alcohol |
| This compound | Phosphatase | Diphenyl Phosphate-D5 | Benzyl Alcohol |
The stable isotope label (D5) on the phenyl group of this compound serves as a unique tracer to map its metabolic fate. By using mass spectrometry-based techniques, researchers can readily identify and quantify metabolites containing the D5-phenyl moiety. This allows for the unambiguous determination of whether dealkylation or de-arylation is the predominant initial metabolic step.
For instance, if de-arylation occurs, the resulting major metabolite would be Dibenzyl Phosphate, and the deuterated portion would be released as Phenyl-D5-ol (phenol-D5). Conversely, if dealkylation is the primary pathway, the main initial metabolites would be Benzyl Phenyl Phosphate-D5 and benzyl alcohol. Subsequent hydrolysis of Benzyl Phenyl Phosphate-D5 would yield Phenyl Phosphate-D5. The detection of these deuterated species provides direct evidence for the specific metabolic pathway.
The ability to trace the deuterated phenyl group is crucial in complex biological systems where multiple enzymatic reactions may occur simultaneously.
Studies of Chemical Reaction Mechanisms
Beyond enzymatic transformations, understanding the fundamental chemical reaction mechanisms, such as hydrolysis, is essential. The use of deuterated compounds can provide deep insights into these mechanisms through the study of isotope effects.
A kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes wikipedia.orglibretexts.org. In the context of this compound, a deuterium (B1214612) isotope effect would be observed if a C-H bond on the phenyl ring is broken in the rate-determining step of a reaction. However, for hydrolytic reactions of the phosphate ester bonds, the deuterium on the phenyl ring is a secondary isotope. A secondary kinetic isotope effect (SKIE) might be observed, which is a change in reaction rate even though the bond to the isotope is not broken wikipedia.org.
Solvent isotope effects, where the reaction is carried out in D₂O instead of H₂O, are particularly informative for hydrolysis reactions. Studies on the hydrolysis of other phosphate esters have shown significant solvent deuterium isotope effects, suggesting the involvement of proton transfer in the transition state mdpi.comiaea.org. For this compound, comparing its hydrolysis rate in H₂O and D₂O can elucidate the role of the solvent in the reaction mechanism.
Table 2: Representative Kinetic Isotope Effects in Phosphate Ester Hydrolysis (This table presents typical values for related reactions and is for illustrative purposes)
| Reaction Type | Isotope Substitution | Typical kH/kD | Mechanistic Implication |
| Hydrolysis | Solvent (H₂O vs D₂O) | 2-3 | Proton transfer in the rate-determining step mdpi.com |
| C-H activation | Primary (C-H vs C-D) | >2 | C-H bond cleavage is rate-limiting |
| Hydrolysis | Secondary (Phenyl-H vs Phenyl-D5) | ~1 | C-H bond is not broken in the rate-determining step |
The study of reaction kinetics, including isotope effects, helps in proposing and validating the structures of transient intermediate species and the transition states of a reaction. For the hydrolysis of phosphate esters, a pentavalent phosphorus intermediate is often proposed. Computational modeling, in conjunction with experimental data from studies of compounds like this compound, can provide a more detailed picture of the reaction coordinate, including the energies of intermediates and transition states.
Role of Deuterated Probes in Spectroscopic Characterization
The presence of deuterium in this compound significantly aids in its spectroscopic analysis, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
In ¹H NMR spectroscopy, the substitution of protons with deuterium on the phenyl ring leads to the disappearance of the corresponding signals, simplifying the spectrum and aiding in the assignment of the remaining proton signals, such as those of the benzyl groups. In ³¹P NMR, while the deuterium itself is not directly observed, subtle changes in the chemical shift or coupling constants might be detectable, providing information about the electronic environment of the phosphorus nucleus researchgate.net.
Mass spectrometry is a powerful technique for analyzing deuterated compounds. The mass of this compound is 5 atomic mass units higher than its non-deuterated counterpart. This mass difference allows for its easy identification and quantification, even in complex mixtures. Furthermore, the fragmentation patterns in tandem mass spectrometry (MS/MS) can be used to confirm the location of the deuterium label and to identify metabolites that retain the D5-phenyl group d-nb.infonih.gov.
Table 3: Spectroscopic Data for this compound and its Potential Metabolites (This table is illustrative and provides expected mass-to-charge ratios (m/z) for protonated molecules in mass spectrometry)
| Compound | Molecular Formula | Exact Mass | Expected [M+H]⁺ m/z |
| This compound | C₂₀H₁₄D₅O₄P | 373.13 | 374.14 |
| Benzyl Phenyl Phosphate-D5 | C₁₃H₈D₅O₄P | 283.08 | 284.09 |
| Phenyl Phosphate-D5 | C₆H₂D₅O₄P | 179.03 | 180.04 |
| Diphenyl Phosphate-D5 | C₁₂H₆D₅O₄P | 255.05 | 256.06 |
Advanced Research Perspectives and Future Directions
Development of Novel Analytical Platforms for Deuterated Standards
The precise quantification of Dibenzyl Phenyl Phosphate-D5 in complex matrices necessitates the continuous evolution of analytical instrumentation. While gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard, future developments are aimed at enhancing sensitivity, reducing matrix effects, and improving throughput.
One of the key areas of development is the refinement of Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) methods. nih.gov These methods offer rapid and robust analysis, which is crucial for routine therapeutic drug monitoring and could be adapted for environmental sample analysis. nih.gov The use of deuterated internal standards like this compound is vital in these advanced platforms to compensate for matrix effects and ensure accurate quantification. clearsynth.com
Furthermore, molecular rotational resonance (MRR) spectroscopy is emerging as a powerful technique for assessing the isotopic purity of deuterated compounds. acs.org Traditional methods like NMR and high-resolution mass spectrometry (HRMS) can be limited in differentiating isotopic mixtures and identifying impurities from over- or under-deuteration. acs.org MRR spectroscopy provides detailed information on isotopic composition, which is critical for validating the quality of standards like this compound. acs.org
| Analytical Platform | Key Advantages for Deuterated Standards | Future Research Focus |
| UPLC-MS/MS | High throughput, sensitivity, and robustness in complex matrices. nih.gov | Miniaturization, improved ionization sources, automated sample preparation. |
| HRMS | Can determine which isotopologues are present in a mixture. acs.org | Enhanced resolution and mass accuracy for complex mixture analysis. |
| MRR Spectroscopy | Unambiguous determination of isotopic purity and structure. acs.org | Application to larger and more complex molecules, improved thermolysis apparatus. acs.org |
Computational Modeling and Quantum Chemical Studies
Computational chemistry provides invaluable insights into the behavior of molecules like this compound at a sub-atomic level, complementing experimental data.
Simulation of Isotope Effects and Spectroscopic Properties
Computational models are also essential for understanding the consequences of isotopic labeling. The substitution of hydrogen with deuterium (B1214612) in this compound introduces subtle changes in its vibrational frequencies and mass, which can be precisely simulated. These simulations are crucial for interpreting mass spectrometry data and predicting fragmentation patterns.
Furthermore, quantum chemical calculations can predict spectroscopic properties, such as NMR chemical shifts. Site-specific isotopic labeling allows researchers to trace fragment ions back to their structural elements, which helps in the definitive assignment of mass spectra. researchgate.net This predictive capability aids in the structural elucidation of unknown metabolites or degradation products and helps refine the interpretation of experimental data.
Expansion of Isotopic Labeling Strategies for Complex Organophosphates
The synthesis of high-purity deuterated standards is a fundamental requirement for their use in quantitative analysis. Research in this area focuses on developing more efficient, selective, and scalable methods for isotopic labeling. While accessing the required standards can often be cumbersome and expensive, new synthetic concepts are being developed to address these challenges. nih.gov
One promising approach involves the use of novel derivatization agents. For instance, deuterated N-methyl-N-trimethylsilyltrifluoroacetamide (d9-MSTFA) has been used to synthesize internal standards for GC-MS analysis, providing a method for individual correction of metabolite responses with high precision. researchgate.net Another strategy employs a family of modified 18O2-phosphoramidite reagents to access 18O-labelled phosphates, demonstrating a versatile toolbox for creating isotopologues of various phosphorylated metabolites with high enrichment ratios. nih.gov These innovative strategies could be adapted for the synthesis of this compound and other complex organophosphates, enabling late-stage labeling and improving the accessibility of these critical analytical tools. nih.gov
Integration of Multi-Omics Approaches in Environmental and Biochemical Research
The field of "environmental omics" utilizes high-throughput technologies like genomics, transcriptomics, proteomics, and metabolomics to understand biological responses to environmental stressors at a systems level. researchgate.net In this context, deuterated standards such as this compound are indispensable for the accurate quantification of the parent compound in biological and environmental samples.
Multi-omics integration combines these different data layers to provide a holistic view of the biological impact of chemical exposures. sustainability-directory.com For example, by accurately measuring the concentration of Dibenzyl Phenyl Phosphate (B84403) using its D5 analog, researchers can correlate exposure levels with changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics). This integrated approach can help identify biomarkers of exposure and effect, elucidate toxicity pathways, and improve human health risk assessment. researchgate.netnih.gov The combination of multi-omic and environmental data is poised to broaden the horizons of precision environmental health, enabling a deeper understanding of how environment-related diseases develop and allowing for the identification of high-risk populations. oxfordglobal.com
| Omics Field | Application in Conjunction with this compound | Potential Insights |
| Metabolomics | Accurate quantification of the parent compound and its metabolites in biological fluids. | Alterations in metabolic pathways following exposure. |
| Proteomics | Correlating exposure levels with changes in protein expression and post-translational modifications. | Identification of protein biomarkers of toxicity and mechanisms of action. |
| Transcriptomics | Linking exposure to changes in gene expression profiles in target tissues or cells. | Understanding the genetic and signaling pathways affected by the compound. |
| Genomics | Studying how exposure may lead to long-term genomic changes or instability. | Insights into potential carcinogenicity and heritable effects. sustainability-directory.com |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Dibenzyl Phenyl Phosphate-D5, and how do reaction conditions influence isotopic purity?
- Methodological Answer : this compound can be synthesized via transesterification using deuterated benzyl alcohol (C₆D₅CH₂OH) and phenyl phosphite. Key parameters include a reaction temperature of 130–140°C, a molar ratio of 1:2:2 (triethyl phosphite:deuterated benzyl alcohol:pentaerythritol), and an organotin catalyst. Isotopic purity is ensured by using anhydrous conditions and deuterium-enriched reagents to minimize protium contamination. Post-synthesis, purification via column chromatography with deuterated solvents (e.g., CDCl₃) is recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how does deuteration impact spectral interpretation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-decoupled ²H NMR, is critical for confirming deuterium incorporation. Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) identifies isotopic patterns (e.g., M+5 peaks). Deuteration reduces signal intensity in ¹H NMR and introduces splitting in ³¹P NMR due to isotopic effects. Infrared (IR) spectroscopy can validate phosphate ester bonds (P=O stretch ~1250 cm⁻¹) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis and handling to avoid inhalation of volatile byproducts. Wear nitrile gloves and polypropylene lab coats to prevent dermal exposure. Waste containing deuterated compounds must be segregated and treated as hazardous due to potential bioaccumulation. Emergency procedures include flushing eyes with deuterium-free water and consulting toxicity databases (e.g., PubChem) for antidotes .
Advanced Research Questions
Q. How does the deuterium kinetic isotope effect (DKIE) influence the reactivity of this compound in phosphorylation reactions?
- Methodological Answer : The DKIE reduces reaction rates by 5–10% compared to the non-deuterated analog due to stronger C-D bonds. This is critical in enzymatic studies (e.g., kinase assays) where isotopic labeling alters transition-state stabilization. Solvent polarity further modulates reactivity; for example, polar aprotic solvents (e.g., DMSO-d₆) amplify isotopic effects by stabilizing ionic intermediates .
Q. What experimental strategies resolve contradictions in kinetic data for this compound across different solvent systems?
- Methodological Answer : Use laser flash photolysis to measure decarbonylation rates under varied solvent polarities. For example, in acetonitrile vs. toluene, rate constants (k) differ due to dipole moment changes during bond cleavage. Pair these results with computational models (DFT or MD simulations) to correlate solvent dielectric constants with activation energies .
Q. How can isotopic tracing with this compound elucidate metabolic pathways in lipid biosynthesis?
- Methodological Answer : Incubate the compound with deuterium-free cell lysates and track incorporation into dihydroxyacetone phosphate (DHAP) via LC-MS/MS. Compare isotopic enrichment in glycolytic intermediates (e.g., glyceraldehyde-3-phosphate) to map metabolic flux. Control experiments should include non-deuterated analogs to distinguish endogenous vs. exogenous metabolite pools .
Q. What role does this compound play in studying enzyme inhibition mechanisms?
- Methodological Answer : Use the compound as a competitive inhibitor in phosphatase assays. Measure IC₅₀ values via fluorometric assays (e.g., using 4-methylumbelliferyl phosphate) and compare with non-deuterated inhibitors. Deuterium’s mass effect may alter binding kinetics, which can be quantified via surface plasmon resonance (SPR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
